![molecular formula C11H17NO B13003630 N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide](/img/structure/B13003630.png)
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide is a compound characterized by its unique bicyclo[1.1.1]pentane core structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of electron-withdrawing groups and leaving groups to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound with high purity levels, ensuring its availability for research and development purposes .
化学反应分析
Types of Reactions
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane core allows it to engage in unique binding interactions, potentially modulating the activity of enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, making the compound a valuable tool for studying and manipulating biological systems .
相似化合物的比较
Similar Compounds
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound shares the bicyclo[1.1.1]pentane core and is used in similar applications.
3-Phenylbicyclo[1.1.1]pentan-1-amine: Another derivative of the bicyclo[1.1.1]pentane core, used in medicinal chemistry for lead optimization.
Uniqueness
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. These properties can enhance the compound’s reactivity and binding affinity, making it a valuable tool for various scientific and industrial applications.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
N-[(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide |
InChI |
InChI=1S/C11H17NO/c1-8(13)12-7-10-4-11(5-10,6-10)9-2-3-9/h9H,2-7H2,1H3,(H,12,13) |
InChI 键 |
QZIMRYAKOSSPBA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC12CC(C1)(C2)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




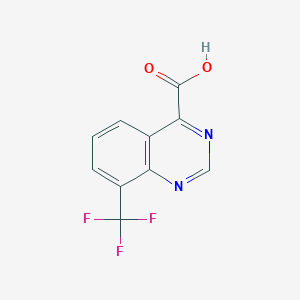
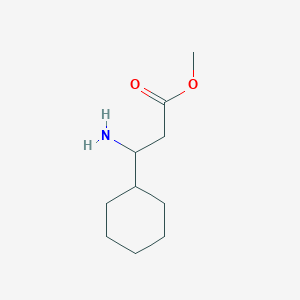
![4-[(Boc)2-guanidino]phenylaceticacid](/img/structure/B13003582.png)
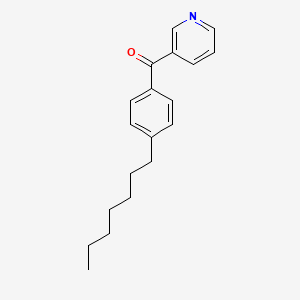
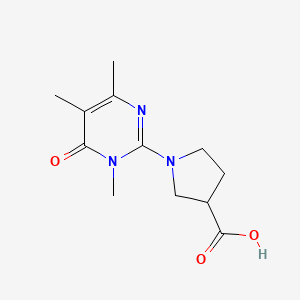
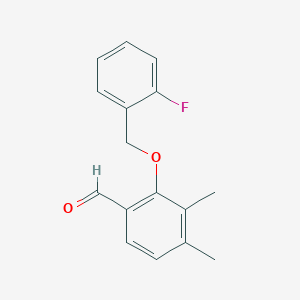
![N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B13003607.png)
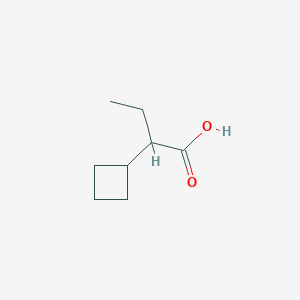
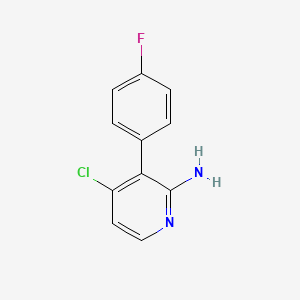

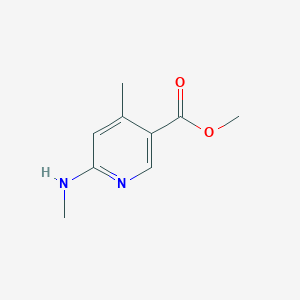
![3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13003646.png)
